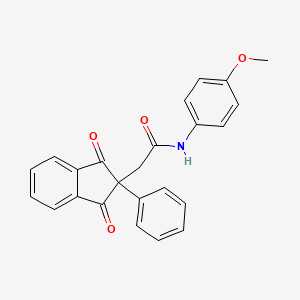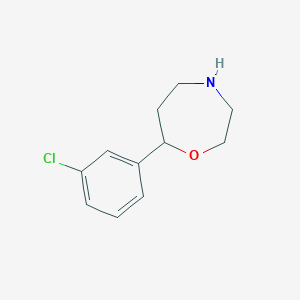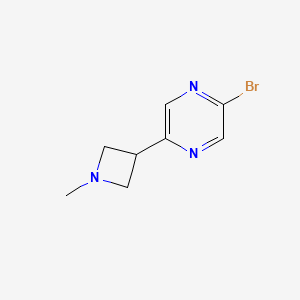
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl moiety linked to an N-(4-methoxyphenyl)acetamide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of the 1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl moiety: This can be achieved through a Friedel-Crafts acylation reaction, where phenylacetic acid reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with N-(4-methoxyphenyl)acetamide: The intermediate product is then coupled with N-(4-methoxyphenyl)acetamide using a condensation reaction, often facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: Scaling up the reaction while maintaining the purity and yield of the product.
Use of continuous flow reactors: To enhance the efficiency and control of the reaction process.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-phenylacetamide
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-hydroxyphenyl)acetamide
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
What sets 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is its specific structural features, such as the methoxy group on the phenyl ring, which can influence its reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H19NO4 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-(1,3-dioxo-2-phenylinden-2-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO4/c1-29-18-13-11-17(12-14-18)25-21(26)15-24(16-7-3-2-4-8-16)22(27)19-9-5-6-10-20(19)23(24)28/h2-14H,15H2,1H3,(H,25,26) |
Clé InChI |
LXPCEUUYYSUEPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)


![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)

![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)
![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
